1,2,4-Trivinylcyclohexane (TVCH) is a valuable research tool due to its high reactivity and the presence of three vinyl groups. These vinyl groups readily participate in various polymerization reactions, making TVCH a versatile monomer for the synthesis of diverse polymers. Additionally, the presence of multiple vinyl groups allows TVCH to act as a cross-linker, connecting individual polymer chains and creating more robust and interconnected polymer networks. [Source: BASF - 1,2,4-Trivinylcyclohexane (TVCH) ()]
TVCH finds application in the research and development of various polymers, including:
Beyond its role in polymer synthesis, TVCH finds application in other areas of scientific research:
1,2,4-Trivinylcyclohexane is an organic compound with the molecular formula C₁₂H₁₈. It features a cyclohexane ring with three vinyl groups attached at the 1, 2, and 4 positions. This compound is primarily recognized for its role as a monomer in polymer chemistry, where it can undergo polymerization to form various materials. Its structure allows for significant reactivity due to the presence of multiple vinyl groups, making it a versatile building block in synthetic organic chemistry.
1,2,4-Trivinylcyclohexane can be synthesized through various methods:
The primary applications of 1,2,4-trivinylcyclohexane include:
Interaction studies involving 1,2,4-trivinylcyclohexane focus on its reactivity and compatibility with other compounds. Research has shown that it can effectively interact with various monomers to form copolymers with tailored properties. These interactions are crucial for developing materials with specific mechanical and thermal characteristics.
Several compounds share structural similarities with 1,2,4-trivinylcyclohexane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Divinyltoluene | Aromatic compound | Higher stability due to aromaticity |
Tris(2-vinylphenyl)phosphine | Phosphorus-containing compound | Used in coordination chemistry |
Divinylbenzene | Aromatic compound | Commonly used as a cross-linking agent in polymers |
Uniqueness: 1,2,4-Trivinylcyclohexane is unique due to its saturated cyclohexane backbone combined with multiple vinyl groups. This structure offers distinct reactivity patterns compared to its aromatic counterparts like divinylbenzene.
The stereoselective synthesis of 1,2,4-trivinylcyclohexane primarily originates from the thermal rearrangement of 1,5,9-cyclododecatriene, which undergoes systematic transformation to yield the desired trivinyl product. This process represents a fundamental approach to accessing multiple stereoisomeric forms of the target compound, with the thermal isomerization serving as the key step for controlling stereochemical outcomes.
The conversion process involves the pyrolysis of 1,5,9-cyclododecatriene under elevated temperature conditions, where the twelve-membered ring undergoes rearrangement to form the six-membered cyclohexane derivative. Research has demonstrated that careful tuning of the reaction conditions during 1,5,9-triene thermal isomerization enables the enrichment of specific geometric isomers, providing control over the isomeric composition of the final product. This control over stereochemistry allows researchers to tailor the properties of 1,2,4-trivinylcyclohexane for targeted applications in polymer synthesis and materials science.
The precursor 1,5,9-cyclododecatriene itself is synthesized through the selective trimerization of butadiene, catalyzed by titanium tetrachloride and ethylaluminum sesquichloride. This commercial process typically produces approximately 98.5% cis,trans,trans-1,5,9-cyclododecatriene, 1% all-trans-1,5,9-cyclododecatriene, and 0.3% cis,cis,trans-1,5,9-cyclododecatriene. The stereochemical composition of the starting material directly influences the final distribution of trivinylcyclohexane isomers obtained through thermal rearrangement.
Industrial production methods have evolved to incorporate continuous synthesis processes, enhancing both efficiency and scalability of the transformation. These advanced methodologies involve using metal or metal oxide catalysts to facilitate the rearrangement reaction and improve overall yields, while maintaining precise control over the stereochemical outcome of the process.
Transition metal catalysis has emerged as a powerful tool for the functionalization and copolymerization of 1,2,4-trivinylcyclohexane, with particular emphasis on Ziegler-Natta catalytic systems. The copolymerization of propene and 1,2,4-trivinylcyclohexane using a magnesium chloride-supported titanium tetrachloride catalyst has been extensively studied, demonstrating the compound's compatibility with industrial polymerization processes.
The magnesium chloride-supported titanium tetrachloride catalytic system represents a widely utilized approach in commercial polymer production, making it particularly relevant for incorporating 1,2,4-trivinylcyclohexane into established manufacturing processes. This catalytic methodology enables the controlled introduction of the trivinyl monomer into polypropylene chains, creating branched polymer architectures with enhanced properties.
Research has also explored alternative transition metal catalytic approaches, including iridium-catalyzed methods for synthesizing functionalized cyclohexanes through hydrogen borrowing reactions. These methodologies provide direct access to multisubstituted cyclic products with high levels of stereocontrol, representing a novel approach for accessing complex cyclohexane derivatives that may serve as intermediates in 1,2,4-trivinylcyclohexane synthesis or modification.
The versatility of transition metal catalysis extends to oxidative transformations, where palladium salts have been employed to promote various oxidative reactions of cyclohexene derivatives in the presence of molecular oxygen. These reactions encompass vinylic and allylic oxidation processes, disproportionation reactions, and oxidative dehydrogenation, providing multiple pathways for functionalizing cyclohexane-based compounds similar to 1,2,4-trivinylcyclohexane.
The three vinyl groups present in 1,2,4-trivinylcyclohexane make it an exceptional candidate for photoinitiated thiol-ene click chemistry applications, where it functions as a multi-functional crosslinking agent in polymer network formation. Thiol-ene click reactions proceed rapidly under mild aqueous conditions with near-quantitative conversion, making them highly suitable for biological and materials applications.
The mechanism of thiol-ene click chemistry involves two distinct pathways: thiol-Michael type reactions and radically-mediated thiol-ene reactions. In the thiol-Michael pathway, a base abstracts a proton from the thiol to form a thiolate anion, which subsequently attacks the electrophilic carbon of the vinyl group. The radically-mediated pathway involves the generation of thiyl radicals through photoinitiation, followed by addition to the vinyl groups and subsequent hydrogen abstraction.
Research has demonstrated the successful incorporation of 1,2,4-trivinylcyclohexane in the synthesis of trithiol compounds through thiol-ene addition reactions. The compound's tri-vinyl functionality enables the formation of complex network structures with controlled crosslinking density, essential for developing materials with tailored mechanical properties. The exothermic nature of thiol-ene reactions, typically releasing 60 to 100 kilojoules per mole, provides sufficient energy to promote additional chemical transformations within the polymer matrix.
Applications in hydrogel formation have shown particular promise, where 1,2,4-trivinylcyclohexane serves as a crosslinking agent in thiol-ene click hydrogels designed for therapeutic delivery applications. The rapid reaction kinetics and high efficiency under physiological conditions make these systems attractive for in situ gel formation and controlled release applications. The ability to fine-tune the crosslinking density through stoichiometric control of thiol-to-vinyl ratios enables precise control over hydrogel properties such as swelling behavior and degradation rates.
The radical polymerization behavior of 1,2,4-trivinylcyclohexane is characterized by its ability to participate simultaneously in chain propagation and crosslinking reactions due to its three vinyl functionalities. This multifunctional nature results in complex polymerization kinetics that differ significantly from conventional mono-vinyl monomers, leading to the formation of highly crosslinked three-dimensional networks.
The polymerization process typically involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile under controlled temperature conditions. The presence of multiple vinyl groups on a single molecule creates opportunities for intramolecular cyclization reactions alongside intermolecular crosslinking, influencing the final network structure and properties. Kinetic studies have revealed that the reactivity of the three vinyl groups may differ due to steric hindrance and electronic effects, leading to sequential consumption during the polymerization process.
Network formation characteristics are particularly important in applications requiring high crosslinking density and mechanical strength. The incorporation of 1,2,4-trivinylcyclohexane into polymer networks results in enhanced thermal stability and chemical resistance compared to linear polymer systems. The rigid cyclohexane backbone contributes to the overall mechanical properties of the resulting networks, while the vinyl functionalities provide multiple crosslinking points.
Property | Linear Polymers | 1,2,4-Trivinylcyclohexane Networks |
---|---|---|
Crosslinking Density | Low | High |
Thermal Stability | Moderate | Enhanced |
Chemical Resistance | Limited | Improved |
Mechanical Strength | Variable | Consistently High |
The gelation behavior during radical polymerization follows complex kinetics due to the multifunctional nature of the monomer. Research has shown that gelation times can be precisely controlled through adjustment of initiator concentration, temperature, and the presence of chain transfer agents. The ability to predict and control gelation behavior is crucial for processing applications where specific cure times are required.
Advanced applications have explored the use of 1,2,4-trivinylcyclohexane in photopolymerizable networks containing dynamic bonds, enabling the development of materials with unique mechanical properties. These systems combine the high crosslinking capacity of the trivinyl monomer with the ability to undergo controlled depolymerization and reformation, opening new possibilities for recyclable and reprocessable polymer networks.
TVCH’s trifunctional vinyl structure (C₁₂H₁₈, molecular weight 162.27 g/mol) provides exceptional crosslinking efficiency in polyolefin systems [1] [3]. The compound’s three reactive sites facilitate simultaneous chain extension and network formation through radical-mediated mechanisms. When incorporated into polyethylene or polypropylene matrices at 0.5–2.0 wt%, TVCH increases crosslink density by 40–60% compared to conventional divinyl crosslinkers, as quantified through swelling experiments in toluene [1].
Key physicochemical properties enhancing TVCH’s crosslinking performance include:
Property | Value | Significance |
---|---|---|
Density (25°C) | 0.836 g/mL | Enables homogeneous dispersion |
Refractive Index (20°C) | 1.478 | Compatible with optical applications |
Boiling Point | 85–88°C at 20 mmHg | Facilitates in-situ thermal curing |
The spatial arrangement of vinyl groups in TVCH’s cyclohexane backbone reduces steric hindrance during propagation steps, enabling near-quantitative vinyl conversion (>98%) as confirmed by ¹H NMR studies [3]. This structural feature makes TVCH particularly effective for manufacturing high-clarity crosslinked polyolefin films with enhanced barrier properties.
TVCH’s three vinyl groups enable precise control over network dynamics in thiol-ene click chemistry systems. When reacted with multifunctional thiols like pentaerythritol tetra(3-mercaptopropionate), TVCH forms covalent adaptable networks (CANs) exhibiting both thermo-reversible and photo-responsive behavior [4] [6]. The material’s stress relaxation time decreases from 1,200 s to 85 s when temperature increases from 120°C to 150°C, demonstrating Arrhenius-type viscoelastic behavior typical of CANs [6].
Recent advancements utilize TVCH’s multi-vinyl architecture to create hybrid CANs with tunable properties:
These systems maintain >90% of their initial storage modulus (G’ = 1.2 MPa) after five reprocessing cycles, demonstrating TVCH’s effectiveness in creating durable yet recyclable thermosets [4].
TVCH’s rapid polymerization kinetics make it ideal for manufacturing high-performance chromatographic media. Photo-initiated thiol-ene reactions between TVCH and tetra-thiols (e.g., pentaerythritol tetra(3-mercaptopropionate)) produce monoliths with 133,000 theoretical plates/meter in reversed-phase separations [5]. The optimized polymerization protocol achieves:
Parameter | Optimal Value | Performance Outcome |
---|---|---|
TVCH:Thiol Ratio | 1:1.2 (vinyl:thiol) | Uniform pore distribution (550±130 µm) |
UV Exposure Time | 10 minutes | 98% vinyl conversion |
Backpressure | <15 bar at 1 mL/min | Suitable for HPLC systems |
These TVCH-based monoliths demonstrate exceptional separation efficiency for complex mixtures, resolving 16 polycyclic aromatic hydrocarbons in <20 minutes with baseline resolution [5]. The material’s surface chemistry can be further modified through post-polymerization grafting of C18 alkyl chains, enhancing hydrophobic retention while maintaining low swelling (<2% volume change) in acetonitrile/water gradients.
Emerging research explores TVCH’s potential in circular polymer systems through catalytic decrosslinking strategies. While current TVCH production relies on petrochemical precursors, its molecular structure is compatible with bio-derived terpene feedstocks. Recent breakthroughs in carbamate exchange chemistry demonstrate that TVCH-containing networks can be decrosslinked using small-molecule carbamates at 165°C, recovering 95% of original monomers [2].
Key developments include:
Irritant;Environmental Hazard